2,6,6-trimethyl-1-(4-nitrophenyl)-3-(2,2,2-trichloroethyl)-1,5,6,7-tetrahydro-4H-indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,6-TRIMETHYL-1-(4-NITROPHENYL)-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-TRIMETHYL-1-(4-NITROPHENYL)-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE typically involves multi-step organic reactions The starting materials often include substituted anilines and ketones, which undergo condensation reactions followed by cyclization to form the indole core
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,6,6-TRIMETHYL-1-(4-NITROPHENYL)-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic applications.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,6,6-TRIMETHYL-1-(4-NITROPHENYL)-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The nitrophenyl and trichloroethyl groups may play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,6,6-TRIMETHYL-1-(4-NITROPHENYL)-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE: can be compared with other indole derivatives that have similar structural features, such as:
Uniqueness
The uniqueness of 2,6,6-TRIMETHYL-1-(4-NITROPHENYL)-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C19H19Cl3N2O3 |
---|---|
Molecular Weight |
429.7 g/mol |
IUPAC Name |
2,6,6-trimethyl-1-(4-nitrophenyl)-3-(2,2,2-trichloroethyl)-5,7-dihydroindol-4-one |
InChI |
InChI=1S/C19H19Cl3N2O3/c1-11-14(8-19(20,21)22)17-15(9-18(2,3)10-16(17)25)23(11)12-4-6-13(7-5-12)24(26)27/h4-7H,8-10H2,1-3H3 |
InChI Key |
ZXWSRZORIQTYLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)[N+](=O)[O-])CC(CC2=O)(C)C)CC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.